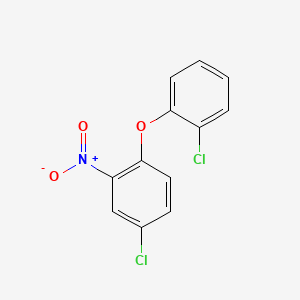

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWRVQCZOCJLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177076 | |

| Record name | 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22544-02-1 | |

| Record name | 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a substituted diaryl ether with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a nitro group and two chlorine atoms distributed across two phenyl rings linked by an ether bond, offers multiple reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, with a focus on the practical insights relevant to researchers in drug development.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of the physicochemical properties of a synthetic intermediate are fundamental to its effective use in research and development.

IUPAC Name: this compound[1][2]

Synonyms: Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro-[1][2]

Key Identifiers:

Physicochemical Properties:

While experimental data for this compound is not extensively reported, properties can be estimated based on its isomers and related compounds. It is expected to be a solid at room temperature, likely with a yellowish appearance, characteristic of many nitroaromatic compounds.[3][4]

| Property | Estimated Value/Characteristic | Source/Rationale |

| Appearance | Off-white to light yellow crystalline solid | Based on isomers and related nitroaromatic compounds.[4][5] |

| Melting Point | 78-110 °C | Range based on isomers like 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene (78-81 °C) and 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (106-110 °C).[4][5] |

| Boiling Point | > 300 °C | Expected to be high due to its molecular weight and polarity. The isomer 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene has a boiling point of 390.4 °C at 760 mmHg.[5] |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, toluene, and ether. | Typical for diaryl ethers and nitroaromatic compounds.[3][4][5] |

Synthesis of this compound

The primary synthetic route to diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6] The reaction involves the coupling of an aryl halide with a phenol. In this case, 2,5-dichloronitrobenzene would be the logical starting material, reacting with 2-chlorophenol. The nitro group in 2,5-dichloronitrobenzene activates the chlorine atom at the 1-position for nucleophilic substitution.

Proposed Synthetic Pathway: Ullmann Condensation

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann diaryl ether synthesis.[7] Optimization may be required to achieve the best yield and purity.

Materials:

-

2,5-Dichloronitrobenzene

-

2-Chlorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,5-dichloronitrobenzene.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

Substituted diaryl ethers are prevalent scaffolds in many biologically active molecules. The presence of reactive handles like the nitro group and chlorine atoms makes this compound a valuable intermediate for the synthesis of more complex molecules.

Potential Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The remaining chlorine atom can be substituted by other nucleophiles under forcing conditions or after activation by further modification of the molecule.

Logical Flow of Synthetic Utility

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS:135-12-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Senior Application Scientist Insight: This document provides a comprehensive technical overview of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a key chemical intermediate. The structure of this guide is designed to logically flow from fundamental identification and properties to practical synthesis and analysis, reflecting the typical workflow of a research or process development chemist. We will delve into not just the "what" but the "why" behind the methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

This compound is a substituted diphenyl ether. Its chemical structure features a nitro group ortho to the ether linkage and two chloro-substituents, one on each phenyl ring. This arrangement of electron-withdrawing groups significantly influences its reactivity and potential applications.

The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) number: 22544-02-1 .[1][2]

Physicochemical and Computed Properties

A summary of the compound's key properties is presented below. These values are crucial for designing experimental conditions, from reaction solvent selection to purification and storage.

| Property | Value | Source |

| CAS Number | 22544-02-1 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [2] |

| Molecular Weight | 284.1 g/mol | [2] |

| IUPAC Name | Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro- | [1] |

| Synonyms | 2,4'-Dichloro-2'-nitrodiphenyl ether | [1] |

| Stereochemistry | Achiral | [2] |

| InChIKey | AXWRVQCZOCJLFC-UHFFFAOYSA-N | [2] |

| SMILES | c1ccc(c(c1)Cl)Oc2ccc(cc2[O-])Cl | [2] |

Synthesis and Purification Protocol

The synthesis of diaryl ethers like this compound is commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, often a variation of the Williamson ether synthesis. In this case, the electron-withdrawing nitro group strongly activates the chlorine atom at the C4 position of 1,4-dichloro-2-nitrobenzene for nucleophilic attack by a phenoxide.

The proposed pathway involves the reaction of 2,5-dichloronitrobenzene with 2-chlorophenol in the presence of a base. The base is critical as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary to displace the chloride from the activated aromatic ring.

Diagram: Synthetic Pathway

Sources

physical and chemical properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of substituted diphenyl ether compounds. The guide covers the compound's structure and physicochemical properties, a proposed synthetic route based on established chemical principles, its expected reactivity, and a discussion of its potential relevance in medicinal chemistry. Safety and handling precautions based on related compounds are also provided.

Introduction

This compound is a substituted diphenyl ether, a class of organic compounds that has garnered significant interest in medicinal chemistry. The unique arrangement of a nitro group and two chlorine atoms on the diphenyl ether scaffold suggests a range of potential chemical reactivities and biological activities. The electron-withdrawing nature of the nitro group and the chloro substituents can influence the molecule's electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. Substituted diphenyl ethers have been explored for a variety of therapeutic applications, including as antimicrobial and anticancer agents[1][2]. This guide aims to provide a detailed understanding of this specific compound to facilitate further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2-chlorophenoxy group linked to a 4-chloro-2-nitrophenyl ring via an ether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [3] |

| Molecular Weight | 284.09 g/mol | [3] |

| CAS Number | 22544-02-1 | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | 62 °C | [4] |

| Boiling Point | 199-203 °C at 6 Torr | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | Inferred from structure |

Synthesis and Purification

The most probable synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the sodium salt of 2-chlorophenol would act as the nucleophile, attacking the activated aryl halide, 2,5-dichloronitrobenzene. The nitro group in the ortho position to the chlorine atom on 2,5-dichloronitrobenzene activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol: Williamson Ether Synthesis

Disclaimer: The following is a proposed protocol based on the synthesis of similar diphenyl ethers and should be optimized for safety and yield.

-

Deprotonation of 2-Chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a slight excess of a base like potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, handle with extreme caution). Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding phenoxide.

-

Nucleophilic Aromatic Substitution: To the solution of the 2-chlorophenoxide, add 2,5-dichloronitrobenzene (1.0 eq). Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. The crude product may precipitate out. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the functional groups present on the aromatic rings.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation provides a route to the corresponding aniline derivative, which can be a valuable intermediate for further functionalization.

-

Nucleophilic Aromatic Substitution: While the ether linkage is generally stable, the chlorine atom on the nitro-substituted ring remains activated towards nucleophilic attack, albeit less so than in the starting material, 2,5-dichloronitrobenzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 7.0-8.2 ppm). The protons on the nitro-substituted ring will likely be more downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbons attached to the nitro group and the ether oxygen will be significantly shifted downfield.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹), the C-Cl bonds (around 1090 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 283, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.

Potential Applications in Drug Discovery

Substituted diphenyl ethers are a well-known scaffold in medicinal chemistry with a broad range of biological activities. While there is no specific data on the biological activity of this compound, its structural features suggest potential areas for investigation.

-

Antimicrobial Agents: The diphenyl ether core is present in some antimicrobial agents. The presence of chloro and nitro groups could modulate this activity.

-

Anticancer Agents: Certain substituted diphenyl ethers have been investigated as anticancer agents, with some showing inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)[1]. The subject compound could serve as a starting point for the synthesis of analogs with potential anticancer properties.

-

Enzyme Inhibitors: The rigid structure of the diphenyl ether can serve as a scaffold to position functional groups for interaction with enzyme active sites.

Safety and Handling

No specific safety data sheet for this compound is readily available. The following precautions are based on data for structurally related compounds such as chloronitrobenzenes and chlorophenols.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6].

-

Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract[5]. Chronic exposure to related nitroaromatic compounds may have adverse effects on the blood (methemoglobinemia) and other organs[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[5].

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its synthesis can likely be achieved through a Williamson ether synthesis, and its reactivity is dominated by the nitro group and the activated chlorine atom. While specific biological data is lacking, the diphenyl ether scaffold is a proven pharmacophore. This technical guide provides a foundational understanding of this compound to encourage and support future research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a key chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document elucidates the molecule's structural features, predicted spectroscopic characteristics, and plausible synthetic pathways. A detailed experimental protocol for its synthesis via the Ullmann condensation is presented, complete with methodologies for purification and characterization. Furthermore, this guide explores the chemical reactivity, potential metabolic fate, and toxicological considerations relevant to drug development professionals. All technical data is supported by authoritative references and visualized through structured tables and diagrams to facilitate understanding and application in a research and development setting.

Introduction: A Molecule of Synthetic Versatility

This compound is a substituted diphenyl ether, a structural motif present in numerous biologically active compounds and advanced materials. The strategic placement of its functional groups—two chloro substituents, a nitro group, and an ether linkage—creates a molecule with a unique electronic landscape and diverse reactive potential. The electron-withdrawing nature of the nitro group and the chloro substituents significantly influences the reactivity of the aromatic rings, making it a valuable precursor for a variety of chemical transformations.

For drug development professionals, understanding the nuanced structure-activity relationships imparted by these functionalities is paramount. The lipophilicity, metabolic stability, and potential for specific intermolecular interactions are all intrinsically linked to its molecular architecture. This guide serves to provide a foundational understanding of this molecule, enabling its effective utilization in complex synthetic campaigns and drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization.

Chemical Structure

The molecule consists of a 2-chlorophenoxy group linked to a 4-chloro-2-nitrobenzene moiety via an ether bond.

Systematic IUPAC Name: this compound

Synonyms: Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro-[1]

CAS Number: 22544-02-1[1]

Molecular Formula: C₁₂H₇Cl₂NO₃[1]

Molecular Weight: 284.09 g/mol [1]

SMILES: C1=CC=C(C(=C1)Cl)OC2=CC=C(C=C2[O-])Cl[1]

InChI Key: AXWRVQCZOCJLFC-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are critical for designing reaction conditions, purification procedures, and analytical methods.

| Property | Value | Source |

| Melting Point | 79 °C (for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene) | [2] |

| Boiling Point | 220-223 °C at 11 Torr (for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene) | [2] |

| Density | 1.4923 g/cm³ (estimate for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene) | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents. | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound is most practically achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The reaction proceeds by coupling 2,4-dichloronitrobenzene with 2-chlorophenol in the presence of a copper catalyst and a base. The nitro group in the ortho position to the chlorine atom on the 2,4-dichloronitrobenzene ring activates it towards nucleophilic attack.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a well-established procedure for Ullmann condensations and is adapted for the synthesis of the target molecule.

Materials:

-

2,4-Dichloronitrobenzene

-

2-Chlorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dichloronitrobenzene.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Isolation and Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is essential. The following sections detail the expected spectroscopic signatures and a validated analytical method for the target molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally related compounds, the following are the predicted NMR chemical shifts for this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.0 - 8.2 | Aromatic H (ortho to NO₂) |

| 7.3 - 7.6 | Aromatic H's |

| 7.0 - 7.2 | Aromatic H's |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1590, 1480 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric N-O stretch of NO₂ group |

| ~1250 | Aryl C-O-C stretch (ether) |

| ~1100 | C-Cl stretch |

Predicted Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 283/285/287 | [M]⁺• (isotopic pattern for two Cl atoms) |

| 237/239/241 | [M-NO₂]⁺ |

| 182/184 | [M-NO₂-Cl]⁺ |

| 147 | [C₆H₄OCl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis and reaction monitoring.[3]

Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile and water gradient

-

Detector: UV at 254 nm

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its functional groups, offering several avenues for further synthetic transformations.

Sources

synthesis pathway for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a diaryl ether of significant interest in synthetic organic chemistry. Its structure, featuring a nitro-activated aromatic system, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The ether linkage, combined with the specific substitution pattern of chloro and nitro groups, provides a scaffold that can be further functionalized to create a diverse range of target compounds.

This guide provides a comprehensive overview of the primary . We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical safety considerations necessary for its successful and safe execution. The methodology described herein is grounded in the principles of nucleophilic aromatic substitution, a cornerstone of modern organic synthesis.

Core Synthesis Strategy: The Ullmann-Type Condensation

The most direct and industrially relevant pathway to synthesizing this compound is through a copper-catalyzed nucleophilic aromatic substitution (SNAr), commonly referred to as an Ullmann condensation or Ullmann-type ether synthesis.[2][3] This reaction class is a powerful method for forming carbon-oxygen bonds between an aryl halide and an alcohol or phenol.[4]

The reaction proceeds by coupling 1,4-dichloro-2-nitrobenzene with 2-chlorophenol in the presence of a base and a copper catalyst.

Mechanistic Rationale: Why This Pathway is Effective

The success of this synthesis hinges on the electronic properties of the 1,4-dichloro-2-nitrobenzene starting material. Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions.[5] However, the presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, dramatically alters the reactivity of the aromatic ring.[5][6]

-

Activation of the Aryl Halide : The nitro group, positioned ortho to one of the chlorine atoms, powerfully withdraws electron density from the benzene ring through both inductive and resonance effects. This makes the ring electron-deficient (electrophilic) and susceptible to attack by a nucleophile.[7][8]

-

Formation of the Nucleophile : A base, typically a mild one like potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 2-chlorophenol. This generates the more potent 2-chlorophenoxide anion, which serves as the active nucleophile in the reaction.

-

The SNAr Mechanism : The reaction follows a two-step addition-elimination mechanism:

-

Addition : The 2-chlorophenoxide anion attacks the carbon atom bonded to the chlorine at the C1 position (ortho to the nitro group). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization. This stabilization is why electron-withdrawing groups in the ortho or para positions are essential for activating the ring.[6][8][9]

-

Elimination : The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group), yielding the final diaryl ether product.

-

-

Role of the Copper Catalyst : In the classic Ullmann reaction, a copper catalyst (e.g., copper(I) iodide, copper powder) is used. While highly activated systems can sometimes react without a catalyst, copper facilitates the coupling, often allowing for lower reaction temperatures and improved yields.[2][10] The precise mechanism involving copper is complex but is believed to involve the formation of a copper(I) phenoxide species that then reacts with the aryl halide.[2]

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Eq. |

| 1,4-Dichloro-2-nitrobenzene | 192.00 | 19.2 g | 0.10 | 1.0 |

| 2-Chlorophenol | 128.56 | 14.1 g | 0.11 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 | 1.5 |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup :

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet adapter, and a thermometer.

-

Ensure all glassware is thoroughly dried before use.

-

-

Charging Reagents :

-

To the flask, add 1,4-dichloro-2-nitrobenzene (19.2 g), 2-chlorophenol (14.1 g), anhydrous potassium carbonate (20.7 g), and copper(I) iodide (0.95 g).

-

Add the N,N-dimethylformamide (200 mL) to the flask.

-

-

Reaction Execution :

-

Begin stirring the mixture and purge the system with a gentle stream of nitrogen for 10-15 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 150-155 °C using a heating mantle with a temperature controller.

-

Maintain the reaction at this temperature with vigorous stirring for 12-18 hours. The mixture will typically turn a dark brown or deep red color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) until the starting 1,4-dichloro-2-nitrobenzene is consumed.

-

-

Work-up and Isolation :

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 1 L of cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

-

Filter the resulting slurry through a Büchner funnel to collect the solid crude product.

-

Wash the filter cake thoroughly with water (3 x 200 mL) to remove any residual DMF and inorganic salts.

-

Air-dry the crude product on the filter for several hours.

-

-

Purification :

-

The most effective method for purifying the crude solid is recrystallization.

-

Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization :

Safety and Handling: A Self-Validating System

Scientific integrity demands a protocol that is not only effective but also safe. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

-

1,4-Dichloro-2-nitrobenzene (and related chloronitrobenzenes) : These compounds are toxic if swallowed, inhaled, or in contact with skin.[13][14] They are suspected of causing cancer and genetic defects and may cause damage to organs through prolonged exposure.[13][15]

-

2-Chlorophenol : Harmful if swallowed or in contact with skin and causes skin and eye irritation.[16]

-

N,N-Dimethylformamide (DMF) : A reproductive toxin and a skin/eye irritant. It is readily absorbed through the skin.

-

Product (this compound) : While specific data is limited, analogous diaryl ethers are skin and eye irritants.[17][18] Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[17][18]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged DMF exposure; butyl rubber or laminate gloves are recommended), and chemical safety goggles.

-

Engineering Controls : Conduct all operations within a certified chemical fume hood to prevent inhalation of vapors and dust.[15]

-

Handling : Avoid skin and eye contact with all reagents.[16] Do not eat, drink, or smoke in the laboratory.[13][14]

-

Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

The synthesis of this compound via an Ullmann-type condensation is a highly effective and reliable method. The key to its success lies in the SNAr mechanism, which is enabled by the powerful electron-withdrawing nitro group that activates the aryl halide substrate. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can confidently produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene.

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

- Sigma-Aldrich. (2024, August 6). 1-Chloro-4-nitrobenzene Safety Data Sheet.

- Fisher Scientific. (n.d.). 4-Chloro-2-nitrophenol Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). 1-Chloro-2-nitrobenzene Safety Data Sheet.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

-

Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

- Global Substance Registration System (GSRS). (n.d.). This compound.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Fisher Scientific. (2025, December 18). 1-Chloro-4-nitrobenzene Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene.

-

European Patent Office. (1984, June 13). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

- PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3).

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction.

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

Sources

- 1. chembk.com [chembk.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | 135-12-6 [chemicalbook.com]

- 18. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS#: 135-12-6 [amp.chemicalbook.com]

A Technical Guide to the Organic Solvent Solubility of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a halogenated nitroaromatic ether. The solubility of such compounds in organic solvents is a critical parameter in a variety of applications, including organic synthesis, purification, formulation, and analytical method development. Understanding the solubility profile of this molecule is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing robust analytical techniques.

This technical guide provides an in-depth analysis of the predicted solubility of this compound in common organic solvents, based on its molecular structure and data from analogous compounds. Furthermore, this guide outlines a comprehensive experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Predicted Solubility Profile of this compound

Molecular Structure Analysis:

This compound possesses several key structural features that influence its solubility:

-

Two Phenyl Rings: The presence of two aromatic rings imparts a significant nonpolar character to the molecule.

-

Ether Linkage (-O-): The ether group introduces some polarity and potential for weak hydrogen bonding with protic solvents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing to the molecule's polarity.

-

Two Chlorine Atoms (-Cl): The chloro substituents add to the molecular weight and contribute to its nonpolar surface area.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of organic solvents.

Analogous Compound Analysis:

Studies on dichloronitrobenzenes provide valuable insights into the expected solubility of the target molecule. For instance, 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene show good solubility in solvents like ethyl acetate and tetrachloromethane, with solubility increasing with temperature.[1][2] Similarly, 1,4-dichloro-2-nitro-benzene is reported to be soluble in acetone, ethyl acetate, and chloroform, while having low water solubility.[3]

Predicted Solubility Summary:

Based on the analysis of its molecular structure and data from analogous compounds, the following solubility profile for this compound is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Acetone, Ethyl Acetate, and Tetrahydrofuran are expected to be effective due to their polarity and ability to interact with the nitro and ether groups. |

| Chlorinated | High | Dichloromethane and Chloroform are likely to be excellent solvents due to their similar nonpolar and polar characteristics. |

| Aromatic | Moderate to High | Toluene and Benzene should be effective solvents due to the presence of the two phenyl rings in the solute molecule. |

| Polar Protic | Moderate to Low | Alcohols such as Methanol and Ethanol may show moderate solubility, with solubility likely decreasing as the alkyl chain length increases. |

| Nonpolar | Low | Solvents like Hexane and Cyclohexane are expected to be poor solvents due to the significant polarity of the nitro group. |

| Aqueous | Very Low | Due to the predominantly nonpolar nature of the molecule, it is expected to be virtually insoluble in water. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature bath or shaker.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sampling and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Immediately transfer the sample into a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[4][5] Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve the solute. A solvent with a polarity that matches that of the solute will generally be more effective.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is not currently available, the principles and methodologies outlined here offer a robust framework for researchers, scientists, and drug development professionals to effectively work with this compound. The provided experimental workflow ensures the generation of reliable and reproducible solubility data, which is fundamental for the successful application of this molecule in various scientific and industrial endeavors.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (Molecular Formula: C₁₂H₇Cl₂NO₃, Molecular Weight: 284.09 g/mol ).[1][2] While a comprehensive, publicly available experimental dataset for this specific molecule is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS) or the NIST WebBook, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive guide for its characterization.[3][4][5][6]

This document is intended for researchers, chemists, and quality control professionals who may be synthesizing or handling this compound. The insights provided herein are designed to aid in the identification, purity assessment, and structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons distributed across the two benzene rings. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating, yet sterically influential, ether linkage (-O-).

Rationale for Predictions:

-

Ring A (Nitro- and Chloro-substituted): The protons on this ring are expected to be shifted downfield due to the strong electron-withdrawing nature of the nitro group. H-3, being ortho to the nitro group, will be the most deshielded. H-5 and H-6 will show splitting patterns consistent with their positions relative to each other and the chlorine atom.

-

Ring B (Chloro-substituted phenoxy group): The protons on this ring will have chemical shifts more typical of a chlorobenzene derivative, modulated by the ether linkage. The proton ortho to the chlorine (H-3') will be influenced differently than the others.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | J = 2.5 - 3.0 |

| H-5 | 7.5 - 7.7 | dd | J = 8.5 - 9.0, 2.5 - 3.0 |

| H-6 | 7.0 - 7.2 | d | J = 8.5 - 9.0 |

| H-3' | 7.4 - 7.6 | dd | J = 7.5 - 8.0, 1.5 - 2.0 |

| H-4' | 7.2 - 7.4 | td | J = 7.5 - 8.0, 1.5 - 2.0 |

| H-5' | 7.1 - 7.3 | td | J = 7.5 - 8.0, 1.5 - 2.0 |

| H-6' | 6.9 - 7.1 | dd | J = 7.5 - 8.0, 1.5 - 2.0 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals, one for each carbon atom in the molecule. The chemical shifts will be highly informative for confirming the substitution pattern.

Rationale for Predictions:

-

Carbons directly attached to electronegative atoms (C-Cl, C-NO₂, C-O) will be significantly shifted downfield.

-

C-2 (bearing the nitro group) and C-1 (ether linkage) are expected to be the most downfield carbons on Ring A, apart from the carbon bearing the chlorine.

-

C-1' and C-2' on Ring B will also show significant downfield shifts due to the ether linkage and chlorine, respectively.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 128 - 132 |

| C-5 | 125 - 128 |

| C-6 | 118 - 122 |

| C-1' | 152 - 156 |

| C-2' | 128 - 132 |

| C-3' | 127 - 130 |

| C-4' | 123 - 126 |

| C-5' | 121 - 124 |

| C-6' | 115 - 120 |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its nitro, ether, chloro, and aromatic functionalities.

Predicted Key IR Absorptions

Rationale for Predictions:

-

Nitro Group (N-O stretch): The most prominent features will be two strong absorption bands for the asymmetric and symmetric stretching of the nitro group.

-

Aromatic C-O-C Ether: A strong absorption for the asymmetric C-O-C stretch is expected, which is characteristic of diaryl ethers.

-

Aromatic C-H and C=C: Standard absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region) will be present.

-

C-Cl Stretch: A strong absorption in the fingerprint region will correspond to the C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1580 - 1610 | Medium | Aromatic C=C Stretch |

| 1520 - 1540 | Strong | Asymmetric NO₂ Stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |

| 1220 - 1260 | Strong | Asymmetric Ar-O-Ar Stretch |

| 1080 - 1120 | Strong | C-Cl Stretch |

| 800 - 850 | Strong | C-H Out-of-plane Bending |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Caption: A typical experimental workflow for acquiring an IR spectrum using an ATR accessory.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound will produce a molecular ion (M⁺˙) and a series of fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (an M+2 peak approximately 65% of the M peak, and an M+4 peak).

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak will be observed at m/z 283 (for ³⁵Cl₂) with its corresponding isotopic peaks.

-

Key Fragmentations:

-

Loss of the nitro group (-NO₂, 46 Da).

-

Cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and chloronitrophenyl moieties.

-

Loss of chlorine atoms.

-

Table 4: Predicted Key Ions in EI-Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Identity | Notes |

| 283 | [M]⁺˙ | Molecular Ion. Will show a characteristic Cl₂ isotopic pattern. |

| 237 | [M - NO₂]⁺ | Loss of the nitro group. |

| 156 | [C₆H₃ClNO]⁺ | Fragment from cleavage of the ether bond. |

| 127 | [C₆H₄ClO]⁺ | Chlorophenoxy cation from ether bond cleavage. |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound, providing both retention time and mass spectral data.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation and peak shape (e.g., start at 100°C, ramp to 280°C).

-

Ionization: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to the target compound.

Caption: General workflow for the analysis of a semi-volatile organic compound by GC-MS.

Section 4: Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in integrated analysis. The definitive structural confirmation of this compound is achieved by correlating the data from NMR, IR, and MS.

-

MS confirms the molecular weight and elemental composition (from isotopic patterns).

-

IR confirms the presence of the key functional groups (nitro, ether, aromatic rings, C-Cl).

-

NMR provides the final, unambiguous proof of structure by showing the precise connectivity and electronic environment of every proton and carbon atom in the molecule.

By using this predictive guide, researchers can effectively anticipate the spectroscopic features of this compound, enabling confident identification and characterization in their work.

References

- Vertex AI Search. 22544-02-1(this compound) Product Description.

- gsrs. This compound.

- NIST. Benzenamine, 4-chloro-2-nitro- - NIST WebBook.

- NIST. Benzene, 1-chloro-4-nitro- - NIST WebBook.

- Spectral Database for Organic Compounds (SDBS). Introduction to the Spectral Data Base (SDBS).

- AIST. Spectral Database for Organic Compounds, SDBS.

- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search.

Sources

- 1. 22544-02-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-Depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene: From Discovery to Synthesis and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS No. 22544-02-1), a halogenated nitrodiphenyl ether. The narrative traces the historical context of its emergence from the broader development of nitrophenyl ether herbicides in the mid-20th century. This document details the probable synthetic routes, primarily the Ullmann condensation and Williamson ether synthesis, offering theoretical frameworks and detailed experimental protocols. Furthermore, it collates available physicochemical data and discusses the compound's likely application as a herbicide, drawing parallels with structurally related and commercially significant analogues. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, providing a foundational understanding of this specific chemical entity.

Introduction and Historical Context

The pioneering work on nitrophenyl ethers, such as Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), laid the chemical foundation for a vast array of derivatives.[1] Research and development in this field were heavily pursued by major chemical companies like Rohm and Haas and Dow Chemical, who were instrumental in the broader commercialization of synthetic herbicides.[2][3] The exploration of various substitution patterns on the phenyl rings was a common strategy to modulate herbicidal activity, selectivity, and environmental persistence. It is highly probable that this compound was first synthesized during this period of extensive exploratory research into the structure-activity relationships of nitrodiphenyl ethers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 22544-02-1 | [4] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [5] |

| Molecular Weight | 284.1 g/mol | [5] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in most organic solvents and have low solubility in water | [6] |

Synthesis of this compound

The synthesis of diaryl ethers like this compound is predominantly achieved through two classical methods: the Ullmann condensation and the Williamson ether synthesis. The choice between these routes depends on the availability of starting materials and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from a phenol and an aryl halide.[7] For the synthesis of the target compound, this would involve the reaction of 2-chlorophenol with 2,4-dichloronitrobenzene. The nitro group on the 2,4-dichloronitrobenzene ring activates the halide at the 1-position for nucleophilic aromatic substitution.

Reaction Scheme:

Ullmann Condensation for this compound.

Experimental Protocol: Ullmann Condensation

Materials:

-

2-Chlorophenol

-

2,4-Dichloronitrobenzene[8]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenol (1.1 equivalents), 2,4-dichloronitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or, in this case, an activated aryl halide.[9] To synthesize this compound via this method, 2-chlorophenol would first be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from the 1-position of 2,4-dichloronitrobenzene.

Reaction Scheme:

Williamson Ether Synthesis for the target compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Chlorophenol

-

2,4-Dichloronitrobenzene[8]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone or DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,4-dichloronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications and Biological Activity

Given its structure as a nitrodiphenyl ether, the primary application of this compound is likely as a herbicide.[6] The herbicidal activity of this class of compounds is well-documented and they typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

The specific substitution pattern of this compound, with chlorine atoms on both phenyl rings and a nitro group, is consistent with features known to contribute to herbicidal efficacy in this class of compounds.[11] However, specific biological activity data for this particular molecule is not widely published. It is plausible that this compound was synthesized as part of a screening program and may have been superseded by analogues with more desirable properties, such as higher activity, better crop selectivity, or a more favorable toxicological profile.

Beyond herbicidal applications, the structural motif of this compound could also serve as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, and the chloro substituents can potentially be modified through various cross-coupling reactions.

Conclusion

This compound is a representative member of the nitrophenyl ether class of compounds, which played a significant role in the development of modern herbicides. While the specific historical details of its discovery are not extensively documented, its synthesis can be reliably achieved through established methods such as the Ullmann condensation and Williamson ether synthesis. Its chemical structure strongly suggests herbicidal activity, likely through the inhibition of protoporphyrinogen oxidase. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis, properties, and potential applications of this and related compounds, underscoring the enduring legacy of the nitrophenyl ether herbicides in the field of agrochemistry.

References

-

Rohm and Haas Company. (n.d.). In Encyclopedia.com. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Dow Chemical Company. (n.d.). In EBSCO Research Starters. Retrieved from [Link]

- BenchChem. (2025). The Dawn of a New Class of Herbicides: An In-depth Technical Guide to the Initial Discovery and Development of Nitrophenyl Ether. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. BenchChem.

- Google Patents. (n.d.). CA1036621A - 2,4,-DICHLORO-3'-(.beta.-CHLOROETHOXY)-4'-NITRODIPHENYL ETHER.

-

European Patent Office. (n.d.). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

- L. L. Tieszen, D. R. Duesler, and J. C. Wright. (1983). The effects of the herbicide 2,4-dichlorophenyl-p-nitrophenyl ether (NIT) on serum thyroid hormones in adult female mice. Toxicology Letters, 15(2-3), 231-235.

-

Watson International Ltd. (n.d.). 2-Nitro-2',4-dichloro-diphenylether CAS NO.22544-02-1. Retrieved from [Link]

- J. Li, et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Y. Feng, et al. (2022). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 47(4), 225-233.

-

ChemBK. (2024, April 9). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichloro-2-nitrodiphenyl ether. Retrieved from [Link]

- International Agency for Research on Cancer. (1996). Chloronitrobenzenes. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65.

-

National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

- Cox, C. (2005). 2,4-D Herbicide Fact Sheet. Journal of Pesticide Reform, 25(4), 10-15.

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

- A. Saeed & J. Simpson. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143.

- H. Xin, et al. (2018). Traditional methods for the synthesis of 2,4-dichlorophenol. RSC Advances, 8(38), 21356-21364.

- Google Patents. (n.d.). CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene.

- S. Yang, et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(21), 15888.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound CAS#: 22544-02-1 [m.chemicalbook.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of the herbicide 2,4-dichlorophenyl-p-nitrophenyl ether (NIT) on serum thyroid hormones in adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene as a Versatile Building Block for Novel Compound Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a highly functionalized diaryl ether presenting multiple reactive sites for strategic chemical modification. The inherent electronic properties of this molecule—specifically, the electron-withdrawing nitro group activating the aromatic ring for nucleophilic substitution and the presence of two distinct chloro-substituents—render it an exceptionally valuable starting material for the synthesis of complex molecular architectures. This guide provides detailed protocols and scientific rationale for utilizing this building block in the generation of novel compounds, with a particular focus on the synthesis of phenoxazine derivatives and functionalized anilines, which are key pharmacophores in drug discovery. Diaryl ethers and their derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] Similarly, the phenoxazine core is a constituent of numerous biologically active compounds with applications as antitumor, antibacterial, and anti-inflammatory agents.[6][7][8][9]

Strategic Analysis of Reactive Sites